3-(Methylthio)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

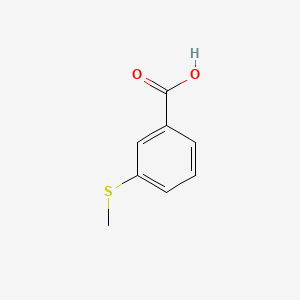

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGADOOBMVLBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277574 | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-99-0 | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Methylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9KVQ2KQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-(Methylthio)benzoic Acid

Introduction

3-(Methylthio)benzoic acid, identified by the CAS Number 825-99-0 , is an aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.[1] Its structure, which incorporates a benzoic acid moiety functionalized with a methylthio (-SCH₃) group at the meta-position, provides a unique combination of reactivity and physicochemical properties.[1] This guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and the critical analytical techniques required for its characterization, grounding all information in established scientific principles and validated methodologies.

Core Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective application in research and development.

Chemical and Physical Data Summary

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 825-99-0 | [2][3][4] |

| Molecular Formula | C₈H₈O₂S | [2][3][4] |

| Molecular Weight | 168.21 g/mol | [2][3][4] |

| IUPAC Name | 3-(methylsulfanyl)benzoic acid | [1][2][5] |

| Synonyms | 3-Carboxythioanisole, m-Methylthiobenzoic acid | [1][6] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 126-130 °C | [4][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][2] |

| SMILES | CSc1cccc(c1)C(O)=O | [4] |

| InChI Key | PZGADOOBMVLBJE-UHFFFAOYSA-N | [1][4] |

Synthesis and Mechanistic Insights

The preparation of this compound is a key process for its utilization as an intermediate. A common and effective route involves the nucleophilic substitution of a suitable precursor, followed by hydrolysis.

Generalized Synthetic Pathway

A prevalent method for synthesizing methylthio-substituted benzoic acids involves a two-step process starting from a chlorobenzonitrile precursor.[7][8]

-

Nucleophilic Aromatic Substitution: 3-Chlorobenzonitrile is reacted with sodium methyl mercaptide (NaSMe). The thiolate anion acts as a potent nucleophile, displacing the chloride on the aromatic ring to form 3-(methylthio)benzonitrile. This reaction is often facilitated by a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases.[8][9]

-

Nitrile Hydrolysis: The resulting nitrile is then subjected to hydrolysis under strong alkaline conditions (e.g., using sodium hydroxide or potassium hydroxide) at elevated temperatures. This converts the nitrile group (-CN) into a carboxylate salt.[7]

-

Acidification: The final step is the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid, which can then be collected by filtration.[7]

The causality behind this pathway lies in the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack, and the robust nature of nitrile hydrolysis which provides a high-yielding route to the carboxylic acid.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Benzoic acid and its derivatives are recognized for their wide range of biological activities and are foundational scaffolds in medicinal chemistry.[10][11] They have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.[10][12]

This compound, specifically, serves as a versatile intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its utility has been noted in the de novo design of small molecule inhibitors, such as those targeting the LEDGF/p75-HIV integrase interaction, highlighting its importance in antiviral research.[1][13] Furthermore, it has been used as a starting material for the synthesis of benzoxazole derivatives being investigated for the treatment of neglected tropical diseases like visceral leishmaniasis.[14]

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the material's integrity.

Recommended Analytical Protocols

While specific validated methods for this exact compound may be developed in-house, the following protocols, based on standard practices for structurally similar compounds, provide a robust framework.[15]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of this compound and detect any non-volatile impurities.

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[15]

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to ensure protonation of the analyte).

-

Detection: UV detection at a wavelength determined by a UV scan (typically near 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak.

-

-

Causality: This method is chosen for its high resolution in separating the analyte from potential starting materials, byproducts, and degradation products. The C18 stationary phase effectively retains the aromatic compound, allowing for excellent separation.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.[15]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the -SCH₃ protons (around 2.5 ppm) and multiplets for the aromatic protons, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number and type of carbon atoms.

-

-

Causality: NMR is an indispensable, non-destructive technique that provides unambiguous information about the molecular skeleton and the connectivity of atoms, serving as a definitive identity test.[15]

Protocol 3: Functional Group Identification by Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[15]

-

Methodology:

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[15]

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands, such as a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-H stretches for the aromatic and methyl groups.

-

-

Causality: IR spectroscopy provides rapid confirmation of the essential functional groups (carboxylic acid, methylthio, aromatic ring), corroborating the structural information obtained from NMR.

Interrelation of Analytical Techniques

Caption: Logical pathway for the comprehensive analytical characterization of the compound.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][16]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[6][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][18]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[6][13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.[6][17][18][19]

Conclusion

This compound (CAS 825-99-0) is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its well-defined properties and established synthetic routes make it a reliable intermediate for creating novel molecules with complex functions. A thorough understanding of its characteristics, combined with rigorous analytical validation and adherence to safety protocols, is paramount for its successful and safe application in advancing scientific research.

References

- This compound (CAS 825-99-0) Properties | Density, Cp, Viscosity | Chemcasts. Chemcasts.

- 3-Methyl-5-(methylthio)benzoic acid | C9H10O2S | CID 91881204 - PubChem. National Center for Biotechnology Information.

- Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0) - Cheméo. Cheméo.

- SAFETY DATA SHEET - National Institute of Standards and Technology. NIST.

- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.

- Starting materials for synthesis using this compound - ResearchGate. ResearchGate.

- CN101712641A - Method for preparing methylthio benzoic acid - Google Patents. Google Patents.

- CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents. Google Patents.

- This compound (C8H8O2S) - PubChemLite. PubChemLite.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. International Journal of Advanced Research in Science, Communication and Technology.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Preprints.org.

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. ResearchGate.

Sources

- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(甲硫基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 8. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Methylthio)benzoic Acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Methylthio)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document moves beyond a standard template to deliver a narrative grounded in scientific integrity, offering field-proven insights into the compound's structure, synthesis, characterization, and its strategic applications in medicinal chemistry.

Introduction: The Emerging Role of Thioethers in Medicinal Chemistry

The strategic incorporation of sulfur-containing functional groups has become a cornerstone of modern drug design.[1] Among these, the thioether linkage, particularly the methylthio group, offers a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] this compound, as a readily available synthetic intermediate, provides a versatile scaffold for introducing the thioanisole moiety into more complex molecular architectures. This guide will delve into the technical details of this compound, providing a robust resource for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic carboxylic acid with a methylthio group at the meta-position of the benzene ring. This substitution pattern dictates its electronic and steric properties, influencing its reactivity and interactions with biological targets.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 825-99-0 | [3] |

| Molecular Formula | C₈H₈O₂S | [3] |

| Molecular Weight | 168.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Generic |

| Melting Point | 126-130 °C | Generic |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | Generic |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated precursor followed by hydrolysis. The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[4][5]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

3-Chlorobenzonitrile

-

Sodium thiomethoxide (or sodium methanethiolate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nucleophilic Aromatic Substitution:

-

To a solution of 3-chlorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 3-(methylthio)benzonitrile.

-

-

Hydrolysis:

-

To the crude 3-(methylthio)benzonitrile, add a solution of NaOH (e.g., 2 M aqueous solution) and ethanol.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, observing the disappearance of the nitrile).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

-

Acidification and Isolation:

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Causality of Experimental Choices:

-

The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the cation (Na⁺) and leaving the thiomethoxide anion more nucleophilic.

-

Heating is necessary to overcome the activation energy for the substitution reaction on the relatively unactivated aromatic ring.

-

The hydrolysis of the nitrile to a carboxylic acid is typically performed under basic conditions, followed by an acidic workup to protonate the carboxylate salt.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons (SCH₃) and a series of multiplets for the four aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methylthio carbon, six distinct signals for the aromatic carbons (four CH and two quaternary carbons), and a signal for the carbonyl carbon of the carboxylic acid.

Comparative Spectroscopic Data of Isomers:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(Methylthio)benzoic acid | 7.90 (d, 2H), 7.30 (d, 2H), 2.52 (s, 3H) | 167.2, 145.2, 130.0, 126.9, 125.1, 14.4 |

| 2-(Methylthio)benzoic acid | 7.95 (dd, 1H), 7.45 (td, 1H), 7.25 (td, 1H), 7.15 (dd, 1H), 2.47 (s, 3H) | 168.1, 142.1, 132.5, 131.8, 126.3, 124.9, 124.2, 14.9 |

Note: The provided data for the 2- and 4-isomers serves as a reference for the expected chemical shift ranges.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic acid) | 1710-1680 |

| C=C stretch (Aromatic) | 1600-1475 |

| C-O stretch (Carboxylic acid) | 1320-1210 |

| O-H bend (Carboxylic acid) | 960-900 (broad) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 168.02

-

Predicted Fragmentation: The fragmentation pattern is likely to involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the methylthio group (-SCH₃).

Predicted Mass-to-Charge Ratios (m/z) for Adducts: [6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 169.03178 |

| [M+Na]⁺ | 191.01372 |

| [M-H]⁻ | 167.01722 |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. The methylthio group can act as a bioisostere for other functional groups, modulating a compound's properties to enhance its therapeutic potential.[2][7][8]

Role as a Synthetic Intermediate

-

HIV Integrase Inhibitors: This compound has been utilized in the de novo design of small molecule inhibitors targeting the interaction between LEDGF/p75 and HIV integrase, a critical enzyme for viral replication.

-

Antiparasitic Agents: It serves as a starting material for the synthesis of benzoxazole derivatives that are being investigated for the treatment of visceral leishmaniasis, a neglected tropical disease.[9]

-

Anticancer Agents: The thioether moiety is present in numerous anticancer compounds, and this compound provides a scaffold for the development of new therapeutic candidates.[10]

The Methylthio Group as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[2][7][8] The methylthio group can serve as a bioisostere for groups such as:

-

Methoxy group (-OCH₃): The substitution of oxygen with sulfur alters the electronics, lipophilicity, and metabolic stability of the molecule.

-

Methyl group (-CH₃): The methylthio group introduces a polarizable sulfur atom, which can engage in different non-covalent interactions with a biological target compared to a simple alkyl group.

Caption: Bioisosteric replacement strategy using this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a carboxylic acid handle for further chemical modification and a strategically placed methylthio group makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively leverage this compound in their pursuit of new medicines.

References

- Muth, F., Döring, M., Bursch, M., Müller, J. N., & Koenigs, R. M. (2021). The Role of Bioisosterism in Modern Drug Design: Current Applications and Challenges.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Method for preparing methylthio-benzoic acid. (2010). CN101712641A.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Patsnap Synapse. (2023). What is the role of bioisosterism in drug design?

- Küçükgüzel, Ş. G., & Çıkla, P. (2021). Thioethers: An Overview. Current Organic Chemistry, 25(13), 1548-1568.

- Method for preparing methylthio-benzoic acid. (2010). CN101817770B.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. (n.d.).

- PubChemLite. (n.d.). This compound.

- ResearchGate. (n.d.). Starting materials for synthesis using this compound.

- precisionFDA. (n.d.). This compound.

Sources

- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ctppc.org [ctppc.org]

- 3. GSRS [precision.fda.gov]

- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C8H8O2S) [pubchemlite.lcsb.uni.lu]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Methylthio)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-(Methylthio)benzoic acid. It delves into the core physicochemical properties, synthesis, characterization, applications, and safety protocols associated with this versatile chemical intermediate.

Executive Summary

This compound, also known as 3-(methylsulfanyl)benzoic acid, is an aromatic carboxylic acid notable for the methylthio group (-SCH₃) at the meta-position of the benzene ring.[1] This structural feature imparts unique reactivity and makes it a valuable building block in organic synthesis, particularly for developing active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its molecular formula is C₈H₈O₂S, and its molecular weight is 168.21 g/mol .[2][3][4] This document provides an in-depth exploration of its chemical identity, synthesis protocols, analytical validation, and safe handling procedures, grounded in authoritative data to support laboratory and development activities.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. This compound is a white to off-white crystalline solid.[1][2][3] It is sparingly soluble in water but shows good solubility in organic solvents.[1][2]

Structural and Molecular Data

The identity of this compound is defined by its specific molecular structure and identifiers.

Diagram 1: Chemical Structure of this compound

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies. [5][6] Materials:

-

3-Chlorobenzonitrile

-

Sodium thiomethoxide solution (e.g., 20% in water)

-

Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)

-

Organic solvent (e.g., dichlorobenzene)

-

Sodium hydroxide (NaOH) solution (e.g., 30%)

-

Hydrochloric acid (HCl) (e.g., 20-35%)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, charge the organic solvent, 3-chlorobenzonitrile, and the phase-transfer catalyst.

-

Substitution: Heat the mixture to 60-70°C with vigorous stirring. Slowly add the sodium thiomethoxide solution dropwise over 2-3 hours.

-

Reaction Completion: After the addition is complete, increase the temperature to 80°C and maintain for an additional 3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Hydrolysis: Add the sodium hydroxide solution to the reaction mixture. Increase the temperature to 100-110°C and continue stirring until the evolution of ammonia gas ceases, indicating the complete hydrolysis of the nitrile.

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the aqueous layer.

-

Acidification: Carefully adjust the pH of the aqueous layer to 1-2 with hydrochloric acid. This will precipitate the crude this compound.

-

Isolation & Purification: Collect the solid product by filtration. The crude product can be further purified by distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield a product with >97% purity. [5][7]

Applications in Research and Drug Development

The bifunctional nature of this compound—possessing both a nucleophilic sulfur atom and a modifiable carboxylic acid group—makes it a highly versatile intermediate.

-

Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including APIs. [1][2]Its structure is a scaffold that can be elaborated to produce compounds with desired biological activities. For instance, benzoic acid derivatives are explored for a range of therapeutic applications, including anticancer and antitubercular agents. [8][9]* Inhibitor Design: The compound has been specifically utilized in the de novo design of small molecule inhibitors that target the interaction between LEDGF/p75 and HIV integrase, a key area in antiviral research. [1]* Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is a precursor in the manufacturing of agrochemicals and other specialized organic compounds. [1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification:

-

Causes skin irritation (H315). [10][11]* Causes serious eye irritation (H319). [10][11]* May cause respiratory irritation (H335). [10] Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. [10][12]Emergency eye wash fountains and safety showers should be readily accessible. [10]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. [10]For operations that may generate dust, an N95-type respirator is recommended. * Hygiene: Wash hands thoroughly after handling. [10][13]Do not eat, drink, or smoke in the laboratory. [10][12] Storage:

-

Store in a cool, dry, and well-ventilated place. [10][12]* Keep the container tightly closed when not in use. [10][12]* Store away from strong oxidizing agents. [10]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity provide a reliable platform for innovation. From its fundamental molecular weight of 168.21 g/mol to its application in designing novel therapeutics, a thorough technical understanding of this compound is essential for any researcher leveraging its synthetic potential. Strict adherence to safety and handling guidelines ensures its effective and responsible use in the laboratory.

References

- PubChem. 3-Methyl-5-(methylthio)benzoic acid. [Link]

- precisionFDA. This compound. [Link]

- Chemcasts. This compound (CAS 825-99-0) Properties. [Link]

- Cheméo. Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). [Link]

- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- ResearchGate. Starting materials for synthesis using this compound. [Link]

- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

- PubChemLite. This compound (C8H8O2S). [Link]

- GSRS. This compound. [Link]

- NIST WebBook. This compound, 3-bromobenzyl ester. [Link]

- Preprints.org.

- National Institutes of Health.

Sources

- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [precision.fda.gov]

- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 6. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. preprints.org [preprints.org]

- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)benzoic Acid from 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)benzoic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The document details a robust and scalable synthetic route starting from the readily available 3-chlorobenzoic acid. Core concepts, including reaction mechanisms, process optimization, and safety considerations, are discussed with scientific rigor. Detailed experimental protocols, data analysis, and troubleshooting strategies are presented to enable researchers to successfully implement and adapt this synthesis for their specific applications.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.[1][3] Its structure, featuring both a carboxylic acid and a methylthio group, allows for diverse chemical modifications, making it an important intermediate in the synthesis of novel therapeutic agents.[1][2][3]

The synthesis of aryl thioethers, such as this compound, from aryl halides is a cornerstone of modern organic chemistry. This guide focuses on the conversion of 3-chlorobenzoic acid to this compound. The primary synthetic approach discussed is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming carbon-sulfur bonds on an aromatic ring.[4][5] While palladium-catalyzed and copper-mediated cross-coupling reactions also represent viable strategies for methylthiolation of aryl halides, the SNAr approach is often favored for its operational simplicity and cost-effectiveness, particularly when the aromatic ring is activated by electron-withdrawing groups.[6][7][8][9]

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 3-chlorobenzoic acid to this compound via nucleophilic aromatic substitution proceeds through a well-established addition-elimination mechanism.[4][10][11]

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the methylthiolate anion (CH₃S⁻), on the carbon atom of the benzene ring that is bonded to the chlorine atom (the ipso-carbon).[11] This attack is facilitated by the presence of the electron-withdrawing carboxylic acid group, which renders the aromatic ring more susceptible to nucleophilic attack.[10]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[11] This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring and, significantly, by the electron-withdrawing nitro group.[10]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step through the expulsion of the leaving group, the chloride anion (Cl⁻). This results in the formation of the desired product, this compound.[11]

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of this compound from 3-chlorobenzoic acid.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Safety Notes |

| 3-Chlorobenzoic Acid | 535-80-8 | C₇H₅ClO₂ | 156.57 | Irritant. Avoid inhalation and contact with skin and eyes. |

| Sodium Thiomethoxide | 5188-07-8 | CH₃NaS | 70.09 | Flammable solid, corrosive. Handle under inert atmosphere. |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive toxin. Use in a well-ventilated fume hood. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive. Causes severe skin burns and eye damage. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Hygroscopic. Keep container tightly closed. |

Synthetic Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chlorobenzoic acid (10.0 g, 63.9 mmol) and anhydrous dimethylformamide (DMF, 100 mL).

-

Addition of Nucleophile: Stir the mixture at room temperature until the 3-chlorobenzoic acid is fully dissolved. Carefully add sodium thiomethoxide (5.4 g, 77.0 mmol) in portions over 15 minutes. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (3 x 50 mL).

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white crystalline solid.[1]

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Caption: A streamlined workflow for the synthesis of this compound.

Results and Discussion: Optimizing for Success

The successful synthesis of this compound hinges on several key parameters.

| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |

| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial to dissolve the reactants and facilitate the SNAr reaction. The presence of water can lead to side reactions. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant decomposition or side-product formation. |

| Reaction Time | 4-6 hours | Adequate time for the reaction to proceed to completion. Prolonged heating may lead to decreased yield due to product degradation. |

| Stoichiometry | Slight excess of NaSMe | A slight excess of the nucleophile ensures the complete consumption of the starting material, maximizing the yield. |

Troubleshooting Common Issues:

Caption: A logical guide to troubleshooting common issues in the synthesis.

Conclusion

This technical guide has detailed a reliable and scalable method for the synthesis of this compound from 3-chlorobenzoic acid. By understanding the underlying SNAr mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the pure product. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical intermediate.

References

- A Novel Agent for the Metal-Catalyzed Methyl- thiolation of Aryl Electrophiles. (2025). Synfacts, 21(09), 1015.

- A Convenient Method for the Synthesis of aryl methyl sulfides via Cu(I)-Mediated Methylthiolation of Haloarenes with DMSO. (2015). Organic & Biomolecular Chemistry, 13(25), 7056-7061.

- Hadj Mohamed, A., et al. (2020). Rapid Methylthiolation of (Hetero)

- Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. (2012). Organic Letters, 14(21), 5546-5549.

- Copper-mediated Methylthiolation of Aryl Halides With DMSO. (2011). Organic Letters, 13(11), 2888-2891.

- Method for preparing methylthio-benzoic acid. (2012).

- Method for preparing methylthio benzoic acid. (2010).

- Synthesis of m-chlorobenzoic acid. PrepChem.com.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Starting materials for synthesis using this compound. ResearchGate.

- Supporting information for: Palladium-Catalyzed Thiol

- Nucleophilic aromatic substitution. Wikipedia.

- This compound. precisionFDA.

- Aromatic Nucleophilic Substitution. Dalal Institute.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol.

Sources

- 1. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Copper-mediated methylthiolation of aryl halides with DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

3-(Methylthio)benzoic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable building block in organic synthesis, utilized as an intermediate in the preparation of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a carboxylic acid and a methylthio group, offers versatile opportunities for molecular elaboration. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its utility as a scaffold in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the methylthio group can influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. Understanding the most efficient and scalable methods for its synthesis is therefore a critical endeavor for chemists in both academic and industrial settings.

This guide will explore three primary, field-proven strategies for the synthesis of this compound:

-

Pathway I: Nucleophilic Aromatic Substitution (SNAr) on a Halobenzoic Acid Precursor.

-

Pathway II: The Sandmeyer Reaction of 3-Aminobenzoic Acid.

-

Pathway III: Methylation of 3-Mercaptobenzoic Acid.

Each pathway will be discussed in detail, emphasizing the rationale behind procedural choices and providing a framework for practical application.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing sulfur-containing functionalities to an aromatic ring. This pathway typically commences with an appropriately substituted halobenzoic acid, most commonly 3-chlorobenzoic acid or 3-bromobenzoic acid, and reacts it with a methylthiolate source.

Mechanistic Overview

The SNAr mechanism is a two-step addition-elimination process.[2][3] Unlike SN1 and SN2 reactions, it does not involve a direct backside attack or the formation of a highly unstable aryl cation.[2] Instead, the reaction is initiated by the attack of a potent nucleophile, in this case, the methylthiolate anion (CH₃S⁻), on the carbon atom bearing the leaving group (a halogen).[4]

This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring. The presence of an electron-withdrawing group, such as the carboxylic acid, can help to stabilize this intermediate, thereby facilitating the reaction. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]

Visualizing the SNAr Pathway

Sources

Spectroscopic Characterization of 3-(Methylthio)benzoic Acid: A Technical Guide

This document provides an in-depth technical guide to the spectroscopic characterization of 3-(Methylthio)benzoic acid (CAS 825-99-0), a key building block in organic and medicinal chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this guide synthesizes predictive data and established spectroscopic principles to provide a robust analytical framework for this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind spectral interpretation, and provide standardized protocols for data acquisition.

Molecular Structure and Analytical Overview

This compound is an aromatic carboxylic acid containing a thioether (methylthio) group at the meta position of the benzene ring. Its molecular formula is C₈H₈O₂S, with a monoisotopic mass of approximately 168.02 daltons.[3] The structural arrangement dictates the electronic environment of each atom and bond, giving rise to a unique spectroscopic fingerprint that can be elucidated through a combination of analytical techniques.

The causality behind employing a multi-technique approach is rooted in the complementary nature of the data. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the precise electronic environment of each nucleus. IR spectroscopy identifies the specific functional groups present by probing their vibrational frequencies. Mass spectrometry determines the molecular weight and provides clues to the molecular structure through controlled fragmentation. Together, these methods offer a self-validating system for unambiguous structural confirmation.

Caption: Overall analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are essential. The chemical shifts are influenced by the electron-donating nature of the methylthio group (-SCH₃) and the electron-withdrawing and anisotropic effects of the carboxylic acid group (-COOH).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for five distinct types of protons: the acidic proton, three aromatic protons, and the methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are based on established substituent effects on aromatic systems.

Sources

An In-depth Technical Guide to the Solubility of 3-(Methylthio)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)benzoic acid (CAS 825-99-0), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Addressed to researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound that govern its solubility. While specific quantitative solubility data in a range of organic solvents is not widely published, this guide offers a robust theoretical framework and a detailed experimental protocol for its determination using the reliable shake-flask method. The principles outlined herein serve as a foundational reference for solubility studies, enabling informed solvent selection and process optimization in research and development settings.

Introduction: The Significance of Solubility in Drug Development

This compound is an aromatic carboxylic acid featuring a methylthio group at the meta-position.[1][2] Its utility as a building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties essential.[1][2] Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation. Poor solubility can lead to significant challenges in drug discovery and development, including difficulties in achieving desired concentrations for in vitro and in vivo testing, and complications in formulating a stable and effective drug product. Therefore, a comprehensive understanding of the solubility of key intermediates like this compound in various organic solvents is paramount for efficient and successful drug development pipelines.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, these properties provide a basis for predicting and understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | [1][2][3][4][5] |

| Molecular Weight | 168.21 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 126-130 °C | [6][7] |

| Predicted pKa | 4.05 ± 0.10 | [1] |

| Predicted logP (Octanol/Water) | 2.107 | [3][8] |

The presence of a carboxylic acid group, a hydrophobic benzene ring, and a moderately polar methylthio group results in a molecule with a nuanced solubility profile. It is sparingly soluble in water but is generally soluble in organic solvents.[1][2] The predicted pKa of around 4.05 suggests that it is a weak acid, and its solubility in aqueous solutions will be highly pH-dependent. The positive logP value indicates a preference for lipophilic environments over aqueous ones.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the carboxylic acid proton of the solute. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The nonpolar benzene ring and the methyl group of the methylthio substituent will have favorable interactions with these solvents. However, the polar carboxylic acid group will be less effectively solvated, potentially limiting overall solubility compared to polar solvents.

-

Halogenated Solvents (e.g., Dichloromethane): These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve this compound will depend on the balance between solvating the nonpolar regions and interacting with the polar carboxylic acid.

Experimental Determination of Solubility: A Standardized Protocol

To address the absence of published quantitative data, this section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the "gold standard" for its reliability and direct measurement of thermodynamic solubility.

Objective

To determine the saturation concentration of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent any solid particles from being carried over into the sample for analysis.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

-

Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the standard curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in mass per unit volume (e.g., mg/mL or g/L) and in molarity (mol/L).

-

The experimental temperature must be clearly stated.

-

It is recommended to perform each measurement in triplicate to ensure the reproducibility of the results.

-

Data Presentation (Template)

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility at 25°C (mg/mL) | Experimentally Determined Solubility at 25°C (mol/L) |

| Methanol | Polar Protic | High | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | Moderate | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Low to Moderate | Data to be determined | Data to be determined |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound and a detailed, robust protocol for its experimental determination. While a definitive quantitative dataset is not yet established in the literature, the theoretical principles and practical guidance presented herein empower researchers to generate this critical information. The physicochemical properties, including its acidic nature and moderate lipophilicity, suggest a favorable solubility profile in a range of common polar organic solvents. The systematic determination of this data will be invaluable for the optimization of synthetic routes, purification strategies, and formulation development involving this important chemical intermediate.

References

- Guidechem. This compound 825-99-0 wiki. URL: https://www.guidechem.com/wiki/3-(methylthio)benzoic-acid-825-99-0.html

- Sigma-Aldrich. This compound 97 825-99-0. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143820

- ChemScene. 825-99-0 | this compound. URL: https://www.chemscene.com/products/3-(Methylthio)benzoic-acid-cas-825-99-0.html

- Thermo Fisher Scientific. This compound, 97% 25 g. URL: https://www.thermofisher.

- TCI EUROPE N.V. This compound | 825-99-0. URL: https://www.tcichemicals.com/EU/en/p/M1853

- Chemcasts. This compound (CAS 825-99-0) Properties. URL: https://www.chemcasts.com/property/cas-825-99-0

- CymitQuimica. CAS 825-99-0: this compound. URL: https://www.cymitquimica.com/cas/825-99-0

- Cheméo. Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). URL: https://www.chemeo.com/cid/78-085-3/Benzoic-acid-3-methylthio.html

- CymitQuimica. This compound. URL: https://www.cymitquimica.com/producto/3-methylthiobenzoic-acid-cas-825-99-0-ref-3b-m1853

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 825-99-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-(メチルチオ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 825-99-0 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Benzoic acid, 3-(methylthio)- (CAS 825-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 3-(Methylthio)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the benzoic acid framework has long been recognized for its role in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly intriguing subset: 3-(methylthio)benzoic acid and its derivatives. The introduction of the methylthio group at the meta-position imparts a unique combination of lipophilicity and potential for specific interactions with biological targets, making this scaffold a compelling starting point for drug discovery campaigns across various therapeutic areas. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological activities, and structure-activity relationships of this promising class of molecules.

Core Physicochemical Properties and Synthetic Considerations

The foundational compound, this compound, is a white to off-white crystalline solid. A clear understanding of its physicochemical properties is crucial for its application in synthesis and for predicting the behavior of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | [3][4] |

| Molecular Weight | 168.21 g/mol | [3][4] |

| Melting Point | 126-130 °C | [5] |

| logP (Octanol/Water Partition Coefficient) | 2.107 | |

| Water Solubility (logS) | -2.28 |

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of this compound derivatives typically begins with the formation of the core scaffold itself. A common and efficient method involves the nucleophilic substitution of a suitable precursor, such as 3-chlorobenzonitrile, with sodium thiomethoxide, followed by hydrolysis of the nitrile to the carboxylic acid. For derivatization, the carboxylic acid can be converted to the more reactive acyl chloride, 3-(methylthio)benzoyl chloride, which serves as a key intermediate for the synthesis of a wide array of amides and esters.[6][7][8]

Diagram 1: General Synthetic Scheme for this compound and its Amide/Ester Derivatives

Caption: Inhibition of viral mRNA methylation by 3-(adenosylthio)benzoic acid derivatives.

Anticancer Potential

The this compound scaffold has also been explored for its anticancer properties. While specific examples are still emerging, the broader class of benzoic acid derivatives has a well-established history in oncology. [2]For instance, certain benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and cancer development. The general approach involves the synthesis of N-substituted benzamides and their evaluation for anti-proliferative activity against various cancer cell lines using assays such as the MTT assay.

Enzyme Inhibition

Beyond viral and cancer targets, benzoic acid derivatives have been shown to inhibit a range of other enzymes. For example, they have been studied as inhibitors of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs. [5]Structure-activity relationship studies have shown that the inhibitory activity of benzoic acid derivatives against TPMT is influenced by the lipophilicity and electronic properties of the substituents on the phenyl ring. [5]This suggests that the this compound scaffold could be a valuable starting point for the design of inhibitors for a variety of enzymatic targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid moiety.

Table 2: Illustrative SAR Data for Benzoic Acid Derivatives

| Compound | R1 | R2 | R3 | IC50 (µM) - Target X | IC50 (µM) - Target Y |

| Analog 1 | -H | -H | -H | 50.2 | >100 |

| Analog 2 | -Cl | -H | -H | 25.8 | 85.3 |

| Analog 3 | -H | -NO₂ | -H | 15.6 | 45.1 |

| Analog 4 | -CH₃ | -NH₂ | -OH | 5.1 | 8.7 |

| Analog 5 | -Cl | -NO₂ | -OH | 12.3 | 24.6 |

| Analog 6 | -CH₃ | -NO₂ | -OCH₃ | 18.9 | 48.2 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed for benzoic acid derivatives. | |||||

| [9] | |||||

| From the available data on benzoic acid derivatives, several key SAR trends can be inferred: |

-

Lipophilicity and Steric Bulk : The methylthio group itself increases the lipophilicity of the benzoic acid core. Further modifications with lipophilic and sterically bulky groups can influence membrane permeability and binding to hydrophobic pockets in target proteins. [5][9]* Electronic Effects : The position and electronic nature of substituents on the aromatic ring can significantly alter the pKa of the carboxylic acid and the overall electron distribution of the molecule, thereby affecting its binding affinity and reactivity. [5][9]* Hydrogen Bonding : The carboxylic acid group is a key hydrogen bond donor and acceptor. Conversion to amides or esters introduces new hydrogen bonding possibilities and can modulate the molecule's interaction with its biological target.

Experimental Protocols

To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step protocols for the synthesis of a representative amide derivative and for a common biological evaluation assay.

Synthesis of N-Benzyl-3-(methylthio)benzamide

This protocol describes the synthesis of a representative amide derivative from this compound.

Diagram 3: Experimental Workflow for the Synthesis of N-Benzyl-3-(methylthio)benzamide

Caption: Workflow for the synthesis of a representative amide derivative.

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3-(methylthio)benzoyl chloride.

-

-

Amide Formation:

-

Dissolve the crude 3-(methylthio)benzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-benzyl-3-(methylthio)benzamide.

-

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [4][9][10] Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The demonstrated activity against SARS-CoV-2 and the potential for anticancer and other enzyme inhibitory activities underscore the importance of further exploration of this chemical space. Future research should focus on:

-

Expansion of the Chemical Diversity : Synthesizing a broader range of derivatives with diverse substituents to explore a wider range of biological targets.

-

In-depth SAR Studies : Conducting comprehensive SAR studies with quantitative data to build predictive models for designing more potent and selective compounds.

-

Mechanism of Action Studies : Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

References

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Chemical Properties of Benzoic acid, 3-(methylthio)- (CAS 825-99-0). Cheméo.

- This compound. precisionFDA.

- Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. PubMed.

- 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. MDPI.

- Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.

- 3-(Methylthio)benzoyl chloride | C8H7ClOS. PubChem.

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.

- 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. PMC.

- Starting materials for synthesis using this compound. ResearchGate.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.

- QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed.

- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed.

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]